Fmoc-L-Lys(Boc-AEEA)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Lys(Boc-AEEA)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These modifications make it useful in solid-phase peptide synthesis, allowing for the selective protection and deprotection of functional groups during the synthesis process.
Mechanism of Action
Target of Action
Fmoc-L-Lys(Boc-AEEA)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-(2-(2-(t-butyloxycarbonyl)aminoethoxy)ethoxy)acetyl)-L-lysine, is a complex compound that is primarily used in the field of biochemistry for the synthesis of peptides . The primary targets of this compound are the peptide chains that it helps to form.
Mode of Action
The compound acts as a building block in the formation of peptide chains. The Fmoc group provides protection for the amino group during peptide synthesis, preventing unwanted side reactions . The Boc group in the compound protects the epsilon-amino group of lysine . These protective groups can be selectively removed when no longer needed, allowing the peptide chain to be extended .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The compound’s unique structure allows it to facilitate the formation of these bonds while minimizing unwanted side reactions .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of the compound’s action is the successful synthesis of peptide chains with the desired sequence of amino acids . These peptide chains can then be used in further biochemical research and applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the reactions involving this compound are usually carried out in specific solvents that facilitate the peptide bond formation . The pH of the reaction environment can also impact the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys(Boc-AEEA)-OH involves several steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using the Fmoc group. This is typically achieved by reacting lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as diisopropylethylamine (DIPEA).
Protection of the Lysine Side Chain: The side chain amino group of lysine is protected using the Boc group. This is done by reacting the Fmoc-protected lysine with di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base.
Attachment of the AEEA Spacer: The AEEA (aminoethoxyethoxyacetate) spacer is attached to the Boc-protected lysine through a coupling reaction, typically using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Lys(Boc-AEEA)-OH undergoes several types of reactions:
Deprotection Reactions: The Fmoc and Boc protecting groups can be selectively removed under specific conditions. Fmoc is typically removed using a base such as piperidine, while Boc is removed using an acid such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides. Common reagents for these reactions include EDC, DCC, and N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: EDC, DCC, DIC, and bases such as DIPEA.
Major Products Formed
Deprotected Lysine Derivatives: After removal of the Fmoc and Boc groups.
Peptide Products: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
Chemistry
Fmoc-L-Lys(Boc-AEEA)-OH is widely used in solid-phase peptide synthesis, enabling the synthesis of complex peptides and proteins with high precision.
Biology
In biological research, it is used to create peptide-based probes and tools for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine
The compound is used in the development of peptide-based therapeutics, including peptide vaccines, enzyme inhibitors, and receptor agonists/antagonists.
Industry
In the pharmaceutical industry, it is used in the synthesis of peptide drugs and in the development of diagnostic assays and biosensors.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys(Boc)-OH: Similar but lacks the AEEA spacer.
Fmoc-L-Lys(AEEA)-OH: Similar but lacks the Boc protecting group.
Fmoc-L-Lys(Boc-AEEA)-OMe: Similar but has a methyl ester instead of a hydroxyl group.
Uniqueness
Fmoc-L-Lys(Boc-AEEA)-OH is unique due to the presence of both Fmoc and Boc protecting groups, as well as the AEEA spacer. This combination provides enhanced flexibility and selectivity in peptide synthesis, making it a valuable tool for creating complex peptide structures.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O9/c1-32(2,3)44-30(39)34-16-17-41-18-19-42-21-28(36)33-15-9-8-14-27(29(37)38)35-31(40)43-20-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUOOZBDWHWDME-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.